molecular formula C13H16N2O3 B2479914 2-methoxy-N~1~-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)acetamide CAS No. 922130-62-9

2-methoxy-N~1~-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)acetamide

Cat. No. B2479914
M. Wt: 248.282
InChI Key: GLTKYTLWCZIBGR-UHFFFAOYSA-N
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Description

2-methoxy-N~1~-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)acetamide, also known as MQA, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic properties. MQA belongs to the class of quinoline derivatives, which have been shown to exhibit a wide range of biological activities.

Scientific Research Applications

Anion Coordination and Spatial Orientation

The study on amide derivatives, including compounds similar to 2-methoxy-N1-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)acetamide, reveals their ability to form unique spatial orientations conducive to anion coordination. The protonated perchlorate salt of a related amide exhibited a tweezer-like geometry, facilitating self-assembly through weak interactions into channel-like structures. Such structural formations highlight the potential of these compounds in creating frameworks for molecular recognition and sensor applications (Kalita & Baruah, 2010).

Structural Aspects and Properties in Salt and Inclusion Compounds

Research on isoquinoline derivatives, closely related to the compound , has shown that their structural aspects significantly influence their interaction with mineral acids, leading to diverse outcomes like gel formation and crystalline solid development. This variability in physical states and the enhanced fluorescence emission of certain host–guest complexes suggest potential uses in materials science, particularly in the development of novel fluorescent materials and gels with specific responses to environmental stimuli (Karmakar, Sarma, & Baruah, 2007).

Antimicrobial Activity

Some novel acetamide derivatives have demonstrated promising antibacterial and antifungal activities against various pathogenic microorganisms, suggesting the potential of 2-methoxy-N1-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)acetamide and its analogs in pharmaceutical applications, especially as templates for developing new antimicrobial agents (Debnath & Ganguly, 2015).

Antitubercular Activity

Compounds featuring the quinolin-4-yloxyacetamide motif have been identified as potent inhibitors of Mycobacterium tuberculosis growth, including drug-resistant strains. This suggests that derivatives of 2-methoxy-N1-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)acetamide may serve as valuable leads in the search for new antitubercular therapies, underscoring the importance of this class of compounds in addressing global health challenges posed by tuberculosis (Pissinate et al., 2016).

properties

IUPAC Name

2-methoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-15-11-5-4-10(14-12(16)8-18-2)7-9(11)3-6-13(15)17/h4-5,7H,3,6,8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTKYTLWCZIBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

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